2-(5-METHOXY-1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YL)ACETONITRILE
Overview
Description
2-(5-METHOXY-1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YL)ACETONITRILE is a synthetic organic compound that belongs to the indole family. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound features a methoxy group, two methyl groups, an oxo group, and an acetonitrile group attached to the indole core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-METHOXY-1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YL)ACETONITRILE typically involves multi-step organic reactions. One common method might include:
Starting Material: The synthesis could begin with a substituted indole derivative.
Methoxylation: Introduction of the methoxy group at the 5-position using a suitable methoxylating agent.
Methylation: Methylation of the indole nitrogen and another position using methylating agents like methyl iodide.
Oxidation: Introduction of the oxo group through oxidation reactions.
Acetonitrile Group Addition:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(5-METHOXY-1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YL)ACETONITRILE can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxo group to a hydroxyl group.
Substitution: The methoxy and acetonitrile groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry
In chemistry, 2-(5-METHOXY-1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YL)ACETONITRILE can be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, indole derivatives are often studied for their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic effects, particularly if it shows activity against specific biological targets.
Industry
In the industrial sector, such compounds might be used in the development of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(5-METHOXY-1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YL)ACETONITRILE would depend on its specific biological activity. Typically, indole derivatives interact with various molecular targets such as enzymes, receptors, and DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interaction with genetic material.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetonitrile: A simpler indole derivative with a similar acetonitrile group.
5-Methoxyindole: An indole derivative with a methoxy group but lacking the acetonitrile and oxo groups.
1,3-Dimethylindole: An indole derivative with two methyl groups but lacking the methoxy and acetonitrile groups.
Uniqueness
2-(5-METHOXY-1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YL)ACETONITRILE is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties compared to other indole derivatives.
Properties
Molecular Formula |
C13H14N2O2 |
---|---|
Molecular Weight |
230.26 g/mol |
IUPAC Name |
2-(5-methoxy-1,3-dimethyl-2-oxoindol-3-yl)acetonitrile |
InChI |
InChI=1S/C13H14N2O2/c1-13(6-7-14)10-8-9(17-3)4-5-11(10)15(2)12(13)16/h4-5,8H,6H2,1-3H3 |
InChI Key |
KCTADLCDIAPGCN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)OC)N(C1=O)C)CC#N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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